Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate typically involves a Diels-Alder reaction followed by rearrangement sequences. One common method is the reaction of furans with olefinic or acetylenic dienophiles under controlled conditions . The reaction is often catalyzed by chiral Lewis acids to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of palladium-catalyzed reactions has also been explored for the efficient synthesis of oxygenated bicyclic structures .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar core structure but differ in functional groups.
Oxabicycloheptane Derivatives: These include compounds with variations in the oxygen-containing ring.
Uniqueness
Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)5-2-4-3-6(9)7(5)12-4/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBAQVMNOMNWTL-XAHCXIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(=O)C1O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CC(=O)[C@H]1O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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